1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidine-3-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes a pyrrolidine ring with two methyl groups at the 5-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the protection of the amine group in 5,5-dimethylpyrrolidine-3-carboxylic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The reaction conditions may vary slightly depending on the specific requirements of the synthesis.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidine-3-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing selective transformations to occur at other sites in the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
- 1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
- 1-[(tert-butoxy)carbonyl]-2,2-dimethylpyrrolidine-3-carboxylic acid
Comparison: 1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidine-3-carboxylic acid is unique due to the presence of two methyl groups at the 5-position, which can influence its reactivity and steric properties compared to similar compounds. This structural difference can affect the compound’s behavior in chemical reactions and its suitability for specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
2408959-55-5 |
---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.3 |
Purity |
95 |
Origin of Product |
United States |
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